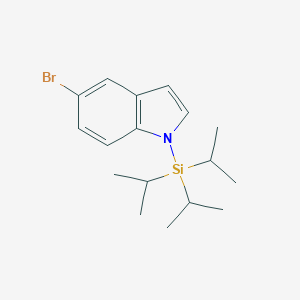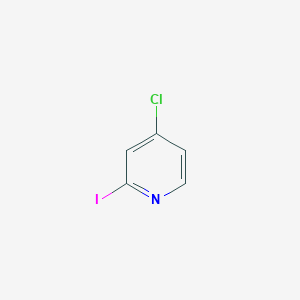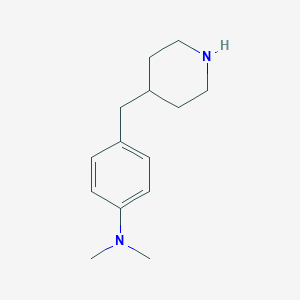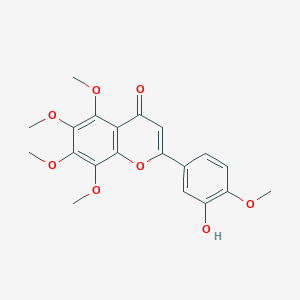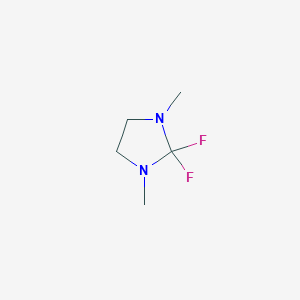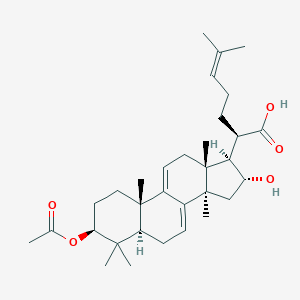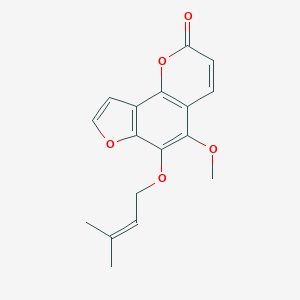
2H-Furo(2,3-h)-1-benzopyran-2-one, 5-methoxy-6-((3-methyl-2-butenyl)oxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2H-Furo(2,3-h)-1-benzopyran-2-one, 5-methoxy-6-((3-methyl-2-butenyl)oxy)-" is a furanocoumarin derivative, a class of organic chemical compounds that are known for their wide range of biological properties. Furanocoumarins are typically characterized by a fused furan ring and a coumarin moiety, which contribute to their unique chemical behavior and potential therapeutic applications.
Synthesis Analysis
The synthesis of furanocoumarin derivatives often involves multi-step reactions that include etherification, iodination, Pechmann condensation, coupling reactions, hydrolysis, and decarboxylation. For instance, a novel synthesis of 2-aroyl-7H-furo[3,2-g] benzopyran-7-ones was reported by condensing benzoyl derivatives with sodium benzyl acetate and acetic anhydride . Another study described the synthesis of 5H-benzofuro[3,2-c]furo[2,3-h] benzopyran-5-one, a pentacyclic ring system, through demethyl-cyclization . Additionally, a new synthetic method for methoxy-7H-Furo(3,2-g)(1)benzopyran-7-One was proposed, starting from phloroglucinol and ethyl propiolate .
Molecular Structure Analysis
The molecular structure of furanocoumarin derivatives is complex and can be elucidated using various spectroscopic techniques. For example, the structure of methyl 2-methoxy-7-(4-methylbenzoyl)-4-oxo-6-p-tolyl-4H-furo[3,2-c]pyran-3-carboxylate was characterized by IR and single-crystal X-ray diffraction, revealing its crystallization in the triclinic space group . The molecular geometry and vibrational frequencies of this compound were also calculated using different theoretical methods, including semiempirical AM1 and PM3 methods, as well as Hartree-Fock and density functional theory .
Chemical Reactions Analysis
Furanocoumarin derivatives can undergo various chemical reactions, including electrophilic substitutions, protonation, catalytic hydrogenation, and reduction. For instance, furo[4,3,2-de] benzopyran underwent protonation in trifluoroacetic acid, catalytic hydrogenation with palladium on charcoal, and reduction by sodium and ethanol . These reactions demonstrate the compound's reactivity and the influence of its benzofuran and 4-methylenepyran properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of furanocoumarin derivatives are influenced by their molecular structure. The compound's reactivity, stability, and potential biological activity can be inferred from its physical properties, such as melting point, solubility, and crystalline structure, as well as its chemical properties, including acidity, basicity, and susceptibility to various chemical reactions. The molecular energy profile and thermodynamic properties of these compounds can be studied to understand their conformational flexibility and stability under different conditions .
科学的研究の応用
Chemical Structure and Synthesis
The compound is a part of diverse chemical derivatives with significant biological properties. A notable study involved the synthesis of related derivatives, including pyrano[4,3-c][2]benzopyran-1,6-dione and furo[3,2-c]pyran-4-one derivatives, from the fungus Phellinus igniarius. These compounds, particularly phelligridins, have been identified to possess cytotoxicity against certain human cancer cell lines like A549 (lung cancer) and Bel7402 (liver cancer) (Mo et al., 2004). Another study describes a synthetic pathway for related compounds, emphasizing the significance of these derivatives in biological and chemical research (Halim & Ibrahim, 2022).
Cytotoxicity and Potential Anticancer Properties
The compound's derivatives have been explored for their cytotoxic properties and potential as anticancer agents. A study exploring the structure-cytotoxicity relationship of furo[2,3-b]chromone derivatives found that certain derivatives exhibit tumor selectivity, suggesting potential for drug development (Uesawa et al., 2018). Another research identified new benzopyrans from Mallotus apelta leaves, demonstrating strong cytotoxic effects against human cancer cell lines (Kiem et al., 2005).
Antimicrobial Properties
Studies have also highlighted the antimicrobial properties of these compounds. For instance, synthesis and antimicrobial screening of various derivatives indicate their potential as antimicrobial agents (Mulwad & Hegde, 2009).
Germination and Agricultural Applications
The derivatives of this compound have been identified in smoke and are known to stimulate seed germination in a range of plant species, indicating their significance in agricultural sciences (Flematti et al., 2009).
作用機序
Target of Action
The primary target of 6-Isopentenyloxyisobergapten is Mycobacterium tuberculosis H37Ra . This compound, along with others like (3R,8S)-falcarindiol, bergapten, isobergapten, angelicin, sphondin, pimpinellin, and isopimpinellin, are identified as the principal constituents responsible for the antimycobacterial activity of the roots of Heracleum maximum .
Mode of Action
It’s known that it exhibits antimycobacterial activity
Biochemical Pathways
Given its antimycobacterial activity, it’s likely that it interferes with the metabolic pathways of mycobacterium tuberculosis
Result of Action
The primary result of the action of 6-Isopentenyloxyisobergapten is its antimycobacterial activity. It has been found to inhibit the growth of Mycobacterium tuberculosis
特性
IUPAC Name |
5-methoxy-6-(3-methylbut-2-enoxy)furo[2,3-h]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-10(2)6-8-21-17-15(19-3)11-4-5-13(18)22-14(11)12-7-9-20-16(12)17/h4-7,9H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYROBYWPUVLPTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C2=C(C3=C1OC=C3)OC(=O)C=C2)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178824 |
Source


|
| Record name | 2H-Furo(2,3-h)-1-benzopyran-2-one, 5-methoxy-6-((3-methyl-2-butenyl)oxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Furo(2,3-h)-1-benzopyran-2-one, 5-methoxy-6-((3-methyl-2-butenyl)oxy)- | |
CAS RN |
24099-29-4 |
Source


|
| Record name | 2H-Furo(2,3-h)-1-benzopyran-2-one, 5-methoxy-6-((3-methyl-2-butenyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024099294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Furo(2,3-h)-1-benzopyran-2-one, 5-methoxy-6-((3-methyl-2-butenyl)oxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B149823.png)


![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate](/img/structure/B149833.png)


